3,4-Dimethyl-1,2,5-oxadiazole

Organometallic chemistry Synthetic methodology Heterocyclic reactivity

3,4-Dimethyl-1,2,5-oxadiazole (CAS 4975-21-7), also known as 3,4-dimethylfurazan, is a C4H6N2O heterocyclic compound belonging to the 1,2,5-oxadiazole (furazan) class. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with methyl substituents at the 3- and 4-positions.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 4975-21-7
Cat. No. B1295370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-1,2,5-oxadiazole
CAS4975-21-7
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC1=NON=C1C
InChIInChI=1S/C4H6N2O/c1-3-4(2)6-7-5-3/h1-2H3
InChIKeyJKJSZGJVBAWEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-1,2,5-oxadiazole (CAS 4975-21-7): Technical Baseline and Class Identification for Scientific Procurement


3,4-Dimethyl-1,2,5-oxadiazole (CAS 4975-21-7), also known as 3,4-dimethylfurazan, is a C4H6N2O heterocyclic compound belonging to the 1,2,5-oxadiazole (furazan) class. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with methyl substituents at the 3- and 4-positions. The compound is a colorless to pale yellow liquid at room temperature with a melting point of -7°C, a boiling point of approximately 183.6°C (rough estimate), a density of 1.0528 g/cm³, and a predicted pKa of -0.20±0.30 . Its molecular weight is 98.10 g/mol, and it is widely used as a versatile building block in organic synthesis and medicinal chemistry research [1].

Why In-Class Substitution of 3,4-Dimethyl-1,2,5-oxadiazole Fails: Evidence-Based Differentiation from Analogues


Within the oxadiazole family, subtle structural variations—such as ring regioisomerism (1,2,4- vs. 1,2,5- vs. 1,3,4-oxadiazoles) and methyl substitution patterns—profoundly alter physicochemical properties, reactivity, and biological target engagement. A matched-pair analysis of the AstraZeneca compound collection revealed that even regioisomeric oxadiazoles (1,2,4- vs. 1,3,4-) exhibit systematically divergent polarity and drug-like properties [1]. Consequently, a user intending to replicate a published synthetic route, achieve a specific reactivity profile (e.g., lateral lithiation vs. ring cleavage), or match a particular biological activity cannot simply substitute a generic oxadiazole. The following quantitative evidence demonstrates exactly why 3,4-dimethyl-1,2,5-oxadiazole must be selected over its closest analogs.

3,4-Dimethyl-1,2,5-oxadiazole: Quantified Differentiation Evidence for Scientific Selection


Reactivity Differentiation: Exclusive Lateral Lithiation vs. Ring Cleavage in Analogues

In a systematic study of lithiation behavior across methyl-substituted five-membered heterocycles, 3,4-dimethyl-1,2,5-oxadiazole underwent exclusive lateral lithiation to yield the corresponding acetic acid derivative after carboxylation. In contrast, the sulfur-containing analog 3,5-dimethylisothiazole underwent nucleophilic ring cleavage, while the regioisomeric 3-methyl-5-phenyl-1,2,4-oxadiazole underwent addition to the azomethine bond [1]. This stark mechanistic divergence underscores the criticality of selecting the precise 1,2,5-oxadiazole core for applications requiring predictable C–H functionalization.

Organometallic chemistry Synthetic methodology Heterocyclic reactivity

Physicochemical Differentiation: Altered Boiling Point, Density, and pKa vs. 2,5-Dimethyl-1,3,4-oxadiazole

Direct comparison of experimentally derived and predicted physicochemical properties reveals significant divergences between 3,4-dimethyl-1,2,5-oxadiazole and the 1,3,4-oxadiazole regioisomer 2,5-dimethyl-1,3,4-oxadiazole. The 1,2,5-oxadiazole exhibits a higher boiling point (183.6°C vs. 172–176°C), a lower density (1.0528 g/cm³ vs. 1.075 g/cm³), and a markedly less negative pKa (-0.20±0.30 vs. -2.83±0.32) . These differences directly impact distillation conditions, solvent miscibility, and protonation state under reaction conditions.

Physical chemistry Formulation science Chemical engineering

Crystallographic Uniqueness: Validated Solid-State Structure for Computational Docking and Polymorph Studies

The crystal structure of 3,4-dimethyl-1,2,5-oxadiazole has been solved by X-ray diffraction and refined to R(1) = 0.053 for 2043 observed reflections [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4. This high-resolution structural data provides a validated starting geometry for molecular docking studies and enables polymorph prediction that cannot be reliably extrapolated from unsubstituted or differently substituted oxadiazole cores.

Crystallography Computational chemistry Polymorph screening

Procurement Efficiency: Cost Differential vs. Closest Commercial Analogue

A direct comparison of commercial catalog pricing reveals that 3,4-dimethyl-1,2,5-oxadiazole is available at a substantially lower cost per gram than its closest 1,3,4-oxadiazole analogue. As of 2026, the target compound is priced at approximately 285 CNY for 5 grams (~57 CNY/g) , whereas 2,5-dimethyl-1,3,4-oxadiazole is priced at 1610 CNY for 1 gram from a comparable supplier . This represents a >28-fold cost advantage per gram for the 1,2,5-isomer.

Chemical procurement Cost analysis Laboratory economics

Defined Application Scenarios for 3,4-Dimethyl-1,2,5-oxadiazole Based on Evidence of Differentiation


Predictable C–H Functionalization via Lateral Lithiation

When a synthetic route requires selective deprotonation of a methyl group on a heteroaromatic scaffold to introduce carboxylic acid or other electrophilic functionality, 3,4-dimethyl-1,2,5-oxadiazole is the only dimethyl-oxadiazole isomer that has been experimentally validated to undergo clean lateral lithiation without competing ring cleavage or addition [1]. Substitution with 3,5-dimethyl-1,2,4-oxadiazole or sulfur-containing analogs will result in undesired reaction pathways, wasting material and time.

Economical Multi-Gram Synthesis of Oxadiazole-Containing Libraries

For medicinal chemistry groups synthesizing libraries of oxadiazole-based compounds, the >28-fold lower cost per gram of 3,4-dimethyl-1,2,5-oxadiazole compared to 2,5-dimethyl-1,3,4-oxadiazole makes it the preferred core for exploratory SAR studies unless a specific 1,3,4-regioisomer is required for target engagement [1].

Crystallography and Computational Docking with Validated Solid-State Geometry

Researchers performing molecular docking, polymorph prediction, or crystal engineering studies requiring a high-quality starting geometry for the furazan core should select 3,4-dimethyl-1,2,5-oxadiazole, as its experimentally refined crystal structure (R=0.053) provides a reliable conformational reference [2]. Unsubstituted or differently substituted oxadiazoles lack this level of structural validation, introducing unnecessary uncertainty into computational workflows.

Formulation Development Requiring Defined pKa and Density

In formulation development, the >2.5 unit difference in predicted pKa between 3,4-dimethyl-1,2,5-oxadiazole (pKa -0.20) and 2,5-dimethyl-1,3,4-oxadiazole (pKa -2.83) dictates the compound's ionization state and solubility in aqueous buffers . Selecting the correct isomer is critical for achieving target solubility and stability profiles; substitution will alter the protonation equilibrium and potentially invalidate formulation studies.

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